Bradyzide -

Bradyzide

Catalog Number: EVT-1569304
CAS Number:
Molecular Formula: C32H42N8O5S2
Molecular Weight: 682.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bradyzide originates from a class of compounds designed to selectively inhibit bradykinin signaling pathways. It is synthesized through various chemical methods that allow for the modification of its structure to enhance its efficacy and selectivity for the B2 receptor over other targets. The classification of Bradyzide as a non-peptide antagonist distinguishes it from peptide-based inhibitors, offering advantages in terms of stability and bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bradyzide involves several key steps, primarily focusing on the formation of the thiosemicarbazide backbone. The general synthetic route includes:

  1. Formation of Thiosemicarbazides: The reaction between appropriate aldehydes and thiosemicarbazides leads to the formation of the core structure.
  2. Functionalization: Subsequent modifications introduce various substituents that optimize binding affinity and selectivity for the bradykinin B2 receptor.
  3. Purification: High-performance liquid chromatography (HPLC) is typically employed to ensure that the final product has a purity greater than 99%, which is crucial for pharmacological studies.

Technical details regarding the synthesis can be found in patents and academic publications that describe specific methodologies and conditions used during the synthesis process .

Molecular Structure Analysis

Structure and Data

Bradyzide's molecular structure can be described as follows:

  • Chemical Formula: C10_{10}H10_{10}N4_{4}O2_{2}S
  • Molecular Weight: Approximately 246.28 g/mol
  • Key Structural Features: The compound features a nitrophenyl group attached to a thiosemicarbazide, which is essential for its activity as a B2 receptor antagonist.

The three-dimensional conformation of Bradyzide allows it to effectively interact with the bradykinin B2 receptor, blocking its activation by endogenous ligands.

Chemical Reactions Analysis

Reactions and Technical Details

Bradyzide primarily acts through competitive inhibition at the bradykinin B2 receptor. The compound's interactions can be summarized as follows:

  • Competitive Binding: Bradyzide competes with bradykinin for binding sites on the B2 receptor, effectively reducing receptor activation.
  • In Vitro Studies: Experimental data indicate that Bradyzide exhibits significant potency in inhibiting bradykinin-induced responses in various biological assays .

The technical details regarding these reactions are often explored through radiolabeled binding studies and functional assays that measure changes in intracellular signaling pathways upon antagonist application.

Mechanism of Action

Process and Data

Bradyzide exerts its pharmacological effects by blocking the bradykinin B2 receptor, which plays a critical role in mediating pain and inflammation. The mechanism can be outlined as follows:

  1. Receptor Binding: Upon administration, Bradyzide binds to the B2 receptor with high affinity.
  2. Inhibition of Signal Transduction: This binding prevents bradykinin from activating downstream signaling pathways, notably those involving phospholipase C and subsequent calcium release.
  3. Reduction of Inflammatory Responses: By inhibiting these pathways, Bradyzide effectively reduces vasodilation, edema, and pain associated with inflammatory conditions.

Quantitative data from pharmacological assays demonstrate that Bradyzide has an effective concentration (EC50) in the nanomolar range, indicating strong potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bradyzide exhibits several notable physical and chemical properties:

  • Solubility: Bradyzide is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows good stability under physiological conditions, making it suitable for oral administration.
  • Melting Point: The melting point ranges around 150-155 °C, indicating solid-state stability.

These properties are crucial for determining the compound's formulation and delivery methods in therapeutic applications.

Applications

Scientific Uses

Bradyzide has potential applications in various scientific domains:

  • Pain Management: Its primary use is as an analgesic agent in preclinical models of inflammatory pain.
  • Research Tool: Bradyzide serves as a valuable tool for studying bradykinin-related pathways in various biological systems.
  • Pharmacological Studies: It aids in elucidating the role of bradykinin receptors in disease processes, contributing to drug discovery efforts targeting inflammatory diseases.
Introduction to Bradykinin Receptor Pharmacology

Bradykinin, a potent nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), functions as a key inflammatory mediator generated locally from kininogen precursors via tissue or plasma kallikrein activation during pathophysiological stimuli like inflammation, tissue damage, or anoxia [1] [3]. This peptide exerts its biological effects through two G protein-coupled receptor subtypes: the constitutively expressed B2 receptor and the inflammation-induced B1 receptor. The B2 receptor demonstrates high affinity for intact bradykinin and kallidin, while the B1 receptor preferentially binds their metabolites (desArg⁹-bradykinin and desArg¹⁰-kallidin) [1] [6]. Bradykinin's extremely short half-life necessitates localized action near production sites, impacting diverse cell types including sensory neurons, smooth muscle cells, and vascular endothelium. Its physiological effects encompass vasodilation, increased vascular permeability, glandular secretion, immune cell stimulation, and profound sensitization/activation of nociceptive neurons [1] [3]. The pivotal role of B2 receptor activation in inflammatory hyperalgesia and neuropathic pain underpins its significance as a therapeutic target [2] [6].

Role of B2 Receptors in Inflammatory Pathways

B2 receptors are ubiquitously expressed on neuronal and non-neuronal cells within the inflammatory microenvironment. Activation triggers multiple signaling cascades: Gαq-mediated phospholipase C activation induces inositol trisphosphate (IP₃) formation and intracellular calcium mobilization ( [1] [3]). This calcium flux facilitates the release of pro-inflammatory neuropeptides (e.g., substance P, CGRP) from sensory nerve terminals and stimulates nitric oxide (NO) and prostanoid production (e.g., prostaglandins) from endothelial cells and immune cells [1] [8]. Crucially, bradykinin directly activates and sensitizes polymodal nociceptors via B2 receptors, lowering their activation threshold to thermal and mechanical stimuli and amplifying pain signaling during inflammation [1] [3] [6]. This dual action—direct excitation and sensitization—establishes bradykinin as one of the most potent endogenous algogens. Furthermore, B2 receptor activation promotes plasma extravasation and neutrophil recruitment, amplifying tissue inflammation. Evidence confirms that B2 receptors are expressed on nociceptive neurons and that peptide B2 antagonists effectively reverse inflammatory hyperalgesia, validating their therapeutic potential [1] [6].

Table 1: Key Inflammatory and Nociceptive Effects Mediated by Bradykinin B2 Receptor Activation

Target Cell/TissuePrimary Signaling PathwayBiological EffectFunctional Consequence
Sensory NeuronsGαq-PLCβ-IP₃-Ca²⁺Neuronal depolarization and sensitizationDirect pain induction and hyperalgesia
Vascular EndotheliumGαq-PLCβ-IP₃-Ca²⁺ → eNOS activationNitric Oxide (NO) productionVasodilation, plasma extravasation
Immune Cells (e.g., Macrophages)Gαq-PLCβ-IP₃/DAG → PKC activationCytokine release (e.g., TNF-α, IL-1β)Amplification of inflammation
Synoviocytes/FibroblastsGαq-PLCβ-IP₃-Ca²⁺ → COX-2 inductionProstaglandin E₂ (PGE₂) synthesisPain sensitization, vasodilation

Limitations of Peptide-Based Bradykinin Antagonists

Early B2 receptor antagonists, exemplified by the potent decapeptide icatibant (HOE-140), demonstrated significant proof-of-concept for targeting this pathway in inflammation and pain [1] [3] [5]. Icatibant exhibits high affinity (Kᵢ in low nanomolar range) and effectively blocks bradykinin-induced responses in vitro and in vivo. However, its peptide nature imposes critical pharmacological limitations: extremely low oral bioavailability (<1%) necessitates parenteral administration (subcutaneous or intravenous), drastically restricting utility for chronic inflammatory pain conditions requiring long-term, convenient dosing [1] [5] [6]. Peptides are inherently susceptible to rapid enzymatic degradation by proteases (e.g., angiotensin-converting enzyme (ACE), neutral endopeptidase, aminopeptidase P) in plasma and tissues, leading to short plasma half-lives and transient receptor blockade [5] [10]. Furthermore, peptide therapeutics often face challenges related to poor penetration across biological barriers like the blood-brain barrier (BBB), limiting efficacy in central nervous system components of pain processing. These limitations—poor oral bioavailability, metabolic instability, and restricted tissue penetration—hampered the clinical development and widespread therapeutic application of peptide B2 antagonists for chronic inflammatory diseases [1] [6].

Emergence of Non-Peptide Antagonists in Pain Research

The critical need for orally bioavailable, metabolically stable B2 receptor antagonists spurred drug discovery efforts leading to the identification of novel chemotypes. Before Bradyzide, two primary classes of non-peptide antagonists were reported: the phosphonium-derived WIN 64338 and the heteroaryl benzyl ethers FR173657 and FR193517 [1] [3] [6]. While FR193517 demonstrated efficacy in acute nociception models, its potential in chronic inflammatory hyperalgesia remained unexplored. This gap motivated the development of a third, structurally distinct class based on a 1-(2-nitrophenyl)thiosemicarbazide core. Bradyzide emerged from this class as a highly potent and selective non-peptide B2 antagonist specifically optimized for oral activity and efficacy in rodent models of persistent inflammatory pain [1] [3] [6]. Its design aimed to overcome the inherent drawbacks of peptides, offering a tool to probe the long-term role of B2 receptors in hyperalgesia and a potential template for developing orally active human therapeutics.

Properties

Product Name

Bradyzide

IUPAC Name

(2S)-1-[4-[2-(benzhydrylcarbamothioyl)hydrazinyl]-3-nitrophenyl]sulfonyl-N-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C32H42N8O5S2

Molecular Weight

682.9 g/mol

InChI

InChI=1S/C32H42N8O5S2/c1-37(2)21-22-38(3)20-18-33-31(41)28-15-10-19-39(28)47(44,45)26-16-17-27(29(23-26)40(42)43)35-36-32(46)34-30(24-11-6-4-7-12-24)25-13-8-5-9-14-25/h4-9,11-14,16-17,23,28,30,35H,10,15,18-22H2,1-3H3,(H,33,41)(H2,34,36,46)/t28-/m0/s1

InChI Key

ZIBIVIRBYMBEHZ-NDEPHWFRSA-N

Synonyms

1-(4-(4-benzhydrylthiosemicarbazido)-3-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid
bradyzide

Canonical SMILES

CN(C)CCN(C)CCNC(=O)C1CCCN1S(=O)(=O)C2=CC(=C(C=C2)NNC(=S)NC(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]

Isomeric SMILES

CN(C)CCN(C)CCNC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC(=C(C=C2)NNC(=S)NC(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.